molecular formula C7H6Br2S B14383414 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene CAS No. 88089-17-2

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene

Katalognummer: B14383414
CAS-Nummer: 88089-17-2
Molekulargewicht: 282.00 g/mol
InChI-Schlüssel: LMIQELZDQMTFGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5, and a prop-2-en-1-yl group at position 2 on the thiophene ring. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene typically involves bromination of the corresponding thiophene derivative. One common method is the bromination of 2-(prop-2-en-1-yl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex thiophene derivatives.

    Materials Science: Employed in the development of organic semiconductors, conductive polymers, and optoelectronic devices.

    Pharmaceuticals: Investigated for its potential biological activities and as a precursor for drug development.

    Catalysis: Utilized in the preparation of catalysts for various organic transformations.

Wirkmechanismus

The mechanism of action of 3,5-Dibromo-2-(prop-2-en-1-yl)thiophene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic devices. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5-Dibromo-2-(prop-2-en-1-yl)thiophene is unique due to the presence of both bromine atoms and a prop-2-en-1-yl group, which provides distinct reactivity and potential for diverse applications. Its structure allows for selective functionalization and incorporation into larger molecular frameworks, making it a valuable compound in various fields of research .

Eigenschaften

CAS-Nummer

88089-17-2

Molekularformel

C7H6Br2S

Molekulargewicht

282.00 g/mol

IUPAC-Name

3,5-dibromo-2-prop-2-enylthiophene

InChI

InChI=1S/C7H6Br2S/c1-2-3-6-5(8)4-7(9)10-6/h2,4H,1,3H2

InChI-Schlüssel

LMIQELZDQMTFGC-UHFFFAOYSA-N

Kanonische SMILES

C=CCC1=C(C=C(S1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.